2-Ethyl-3-butylacrolein

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

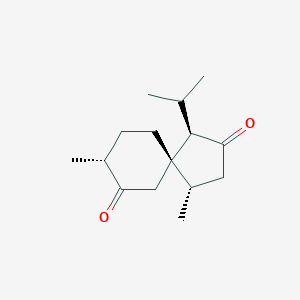

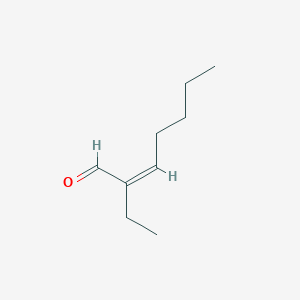

2-Ethyl-3-butylacrolein is a chemical compound that belongs to the family of acroleins. It is a pale yellow liquid with a strong odor and is used in various industrial processes. This compound is also known for its biological and pharmacological properties, which have been studied extensively in scientific research.

Scientific Research Applications

Synthesis of Tetrahydropyridines

2-Ethyl-3-butylacrolein has been studied in the context of phosphine-catalyzed annulations. Zhu et al. (2003) reported that ethyl 2-methyl-2,3-butadienoate, related to 2-Ethyl-3-butylacrolein, can undergo annulation with N-tosylimines, leading to the synthesis of tetrahydropyridines with complete regioselectivity and excellent yields. This suggests potential applications in synthesizing complex organic compounds (Zhu, Lan, & Kwon, 2003).

Catalytic Reactor Processes

Ghaemi et al. (2018) explored the hydrogenation of 2-ethyl-3-propylacrolein (EPA) in a laboratory-scale plug flow reactor. They found that optimal operating conditions can achieve a high yield of 2-ethylhexanol, which is significant for understanding and improving catalytic reactor processes (Ghaemi & Zerehsaz, 2018).

Antimicrobial Polymers

Lenoir et al. (2006) studied poly[2-(tert-butylamino)ethyl methacrylate] (PTBAEMA), which has some structural similarities to 2-Ethyl-3-butylacrolein. They found that incorporating PTBAEMA into low-density polyethylene can impart antimicrobial properties, indicating potential applications in creating antimicrobial materials (Lenoir et al., 2006).

Biomolecular Delivery Systems

Tan et al. (2019) investigated polymers containing poly(2-(dimethylamino)ethyl methacrylate), structurally related to 2-Ethyl-3-butylacrolein. Their research provided insights into the design of biomolecular delivery systems, emphasizing the importance of polycation architecture in biological performance (Tan et al., 2019).

Dental Adhesion

Wang and Nakabayashi (1991) explored 2-(methacryloxy)ethyl phenyl hydrogenphosphate for bonding to dentin. Although not directly involving 2-Ethyl-3-butylacrolein, this research highlights the potential of similar compounds in dental materials (Wang & Nakabayashi, 1991).

properties

CAS RN |

10031-88-6 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

(E)-2-ethylhept-2-enal |

InChI |

InChI=1S/C9H16O/c1-3-5-6-7-9(4-2)8-10/h7-8H,3-6H2,1-2H3/b9-7+ |

InChI Key |

RKQKOUYEJBHOFR-VQHVLOKHSA-N |

Isomeric SMILES |

CCCC/C=C(/CC)\C=O |

SMILES |

CCCCC=C(CC)C=O |

Canonical SMILES |

CCCCC=C(CC)C=O |

density |

0.891-0.898 |

Other CAS RN |

34210-19-0 |

physical_description |

colourless mobile liquid; powerful sharp-green aroma |

solubility |

Insoluble in water; slightly soluble in propylene glycol; soluble in oils soluble (in ethanol) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethene, [2-(2-ethoxyethoxy)ethoxy]-](/img/structure/B159230.png)

![11-Chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B159237.png)

![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid](/img/structure/B159255.png)